N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3S3/c23-12-9-10-15-18(11-12)29-22(25-15)26-21-19(13-5-1-3-7-16(13)27-21)20-24-14-6-2-4-8-17(14)28-20/h2,4,6,8-11H,1,3,5,7H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFHRMFWIBVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(S3)C=C(C=C4)F)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound features a complex structure comprising multiple heterocycles, including thiazole and thiophene rings. Its unique arrangement allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens. Research indicates that modifications in the thiazole ring can enhance the antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A series of thiazole analogs demonstrated moderate to high anticancer activity against several human tumor cell lines, including HepG2 and DLD . The structure-activity relationship studies revealed that specific substitutions on the thiazole ring significantly impact biological efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives suggests that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances biological activity.
- Hydrophobic Interactions : The hydrophobic nature of the tetrahydrobenzo[b]thiophene moiety contributes to improved binding affinity to target proteins.
Table 1 summarizes key findings from SAR studies related to similar compounds:
| Compound | Substitution | Activity | IC50 (µM) |
|---|---|---|---|
| A | -F | Moderate | 5.0 |
| B | -Cl | High | 1.5 |
| C | -NO2 | Low | 10.0 |
Study on Antimalarial Activity
A notable study focused on the antimalarial properties of thiazole derivatives showed promising results against Plasmodium falciparum. The modifications in the N-aryl amide group linked to the thiazole ring led to compounds with high potency and low cytotoxicity .
Leishmanicidal Activity
Another study investigated phthalimido-thiazole derivatives for their leishmanicidal activity against Leishmania infantum. The compounds exhibited significant cytotoxic effects on parasites while maintaining low toxicity towards mammalian cells. The mechanisms included increased nitric oxide production and alterations in mitochondrial membrane potential .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies demonstrate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of benzothiazole derivatives has shown promising results. Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Structural Nuances and Electronic Effects
- Fluorine vs.
- Tetrahydrobenzo[b]thiophen Core : Unlike fully aromatic systems (e.g., N-phenylbenzo[d]thiazol-2-amine), the partially saturated core in the target compound could reduce planarity, affecting π-π stacking interactions but improving solubility .
Physicochemical Properties
- Thermal Stability : Melting points for simpler benzothiazol-2-amine derivatives range from 97–158°C (), but the target compound’s complex structure may lower crystallinity, resulting in a broader melting range .
Q & A
Q. What are the foundational synthetic routes for synthesizing this compound?
The compound is typically synthesized via condensation reactions. For example, benzo[d]thiazol-2-amine derivatives react with cyclic ketones (e.g., tetrahydrobenzo[b]thiophenone) under acidic conditions to form the core structure. Key steps include:
- Benzothiazole formation : Using sodium thiocyanate, bromine, and glacial acetic acid to cyclize aniline derivatives into benzothiazole rings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/methanol to isolate the final product .
Q. How is structural characterization performed for this compound?
- 1H/13C NMR : Identifies substituents and confirms regiochemistry. For example, aromatic protons in benzothiazole appear as singlet signals near δ 7.5–8.5 ppm, while tetrahydrobenzo[b]thiophen protons show multiplet peaks at δ 2.5–3.5 ppm .
- IR spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yields?
- Solvent selection : Use polar aprotic solvents like 1,4-dioxane or ethylene glycol to improve cyclization efficiency .
- Catalysis : Sodium methoxide or glacial acetic acid accelerates hydrazone formation and intramolecular cyclization .
- Reaction monitoring : TLC tracking (e.g., hexane/ethyl acetate 7:3) ensures completion before quenching .
Q. What strategies resolve discrepancies in biological activity data?
- Assay validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, concentrations) to minimize variability .
- Comparative SAR studies : Modify substituents (e.g., fluorine at position 6) and compare activity with analogs to identify critical pharmacophores .
- Computational modeling : Molecular docking predicts interactions with target enzymes (e.g., PFOR inhibition in anaerobic organisms) .
Q. How does X-ray crystallography clarify ambiguous structural features?
- Hydrogen bonding analysis : Resolves intermolecular interactions (e.g., N–H⋯N bonds forming dimeric structures) .
- Conformational studies : Confirms the planar geometry of benzothiazole and tetrahydrobenzo[b]thiophen moieties, critical for bioactivity .
Methodological Challenges
Q. How to address low solubility during biological testing?
- Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) via acylation or sulfonation .
- Co-solvents : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .
Q. What analytical techniques validate purity for in vitro studies?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
